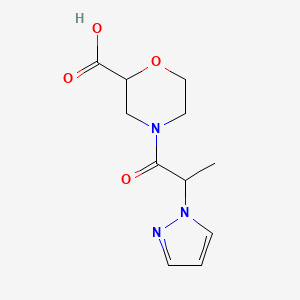![molecular formula C14H13Cl2NO4 B7589075 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as DCM, is a synthetic compound that has been widely used in scientific research. This molecule has a unique structure that makes it suitable for various applications in the field of chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is not fully understood, but it is believed to bind to hydrophobic regions of proteins and nucleic acids. This binding can induce conformational changes in the target molecule, leading to changes in its function. 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have a phototoxic effect on cells, which may be related to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects
4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have antitumor activity in various cancer cell lines. In vivo studies have demonstrated that 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One of the main advantages of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is its ability to bind to hydrophobic regions of proteins and nucleic acids, making it a useful tool for studying these molecules. 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is its phototoxicity, which can limit its use in certain experiments. Additionally, 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid. One area of research is the development of new derivatives of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid that have improved properties such as reduced phototoxicity and increased selectivity for specific targets. Another area of research is the use of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid as a tool for drug discovery, particularly for the discovery of new drugs that target membrane proteins. Finally, 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid may also have potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of new materials.
Conclusion
In conclusion, 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is a synthetic compound that has a unique structure that makes it useful for various applications in scientific research. 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been widely used as a fluorescence probe and has been shown to have a variety of biochemical and physiological effects. While 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has some limitations, it remains a valuable tool for studying biological processes and has potential applications in drug discovery and nanotechnology.
合成法
The synthesis method of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid involves the reaction of morpholine-2-carboxylic acid with 2,3-dichloroacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The yield of this reaction is approximately 60-70%, and the purity of the product can be determined by NMR spectroscopy.
科学的研究の応用
4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid is its use as a fluorescence probe. 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has a unique structure that allows it to bind to proteins and nucleic acids, making it useful for studying protein-protein interactions and DNA-protein interactions. 4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been used to study the structure and function of membrane proteins, which are important targets for drug discovery.
特性
IUPAC Name |
4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c15-10-3-1-2-9(13(10)16)4-5-12(18)17-6-7-21-11(8-17)14(19)20/h1-5,11H,6-8H2,(H,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWMXAOEFMEPPY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)